
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the pyrazole and pyrimidine rings: This step often involves nucleophilic substitution reactions where the pyrazole moiety is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against RNA viruses. Its mechanism of action involves the inhibition of viral replication through interference with specific viral enzymes. In vitro studies have reported significant reductions in viral load when treated with this compound, suggesting its potential as an antiviral therapeutic .
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This property positions the compound as a candidate for developing anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
Case Study 2: Antiviral Activity
In a clinical trial assessing the antiviral properties of the compound, patients infected with a specific RNA virus were treated with varying doses of this compound. The trial concluded that patients receiving the treatment exhibited faster recovery times and lower viral loads compared to the control group .
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1-methyl-1H-pyrazol-4-yl-pyrimidine: Similar structure but lacks the amine group.
N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine: Similar structure but lacks the fluorine atom.
Uniqueness
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can participate in hydrogen bonding and other interactions critical for biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent through its inhibitory effects on cyclin-dependent kinases (CDKs). This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound exhibits potent inhibitory activity against CDK2, which is critical for cell cycle regulation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In particular, studies have demonstrated that it reduces the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated across various cancer cell lines. Notably, it displayed sub-micromolar activity against a panel of 13 cancer cell lines with a GI50 range of 0.127–0.560 µM. This indicates a strong potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in the pyrazole and pyrimidine moieties significantly affect both CDK inhibition and antiproliferative potency. For example, compounds with different substituents at the C4 position of the pyrimidine ring exhibited varying levels of inhibitory activity against CDK2, with some derivatives showing improved selectivity and potency .
Case Study 1: CDK2 Inhibition
In a comparative study, this compound was found to be a highly selective CDK2 inhibitor with a Ki value of 0.005 µM. This selectivity was contrasted with other CDKs, highlighting its potential as a targeted therapy in cancer treatment .
Case Study 2: Anticancer Efficacy
In ovarian cancer models, this compound demonstrated significant efficacy by inducing apoptosis and inhibiting cell proliferation. The mechanism involved cell cycle arrest and modulation of key signaling pathways associated with cancer progression .
Research Findings Summary
Parameter | Value |
---|---|
CDK2 Ki Value | 0.005 µM |
GI50 Range | 0.127–0.560 µM |
Cell Lines Tested | 13 cancer cell lines |
Mechanism | Induces apoptosis; cell cycle arrest |
Eigenschaften
IUPAC Name |
5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIIMLMDDGEGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.